molecular formula C13H13ClN2O2 B2882450 2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide CAS No. 2411318-42-6

2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide

Cat. No. B2882450
CAS RN: 2411318-42-6
M. Wt: 264.71
InChI Key: WHNQBEASDKYLCM-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide” is a complex organic molecule that contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a chloroacetamide group, and a methyl group . These functional groups could potentially influence the compound’s reactivity and biological activity.

Future Directions

Given the biological activity of many quinoline derivatives, this compound could potentially be of interest in medicinal chemistry. Future research could focus on synthesizing the compound and studying its biological activity .

properties

IUPAC Name

2-chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-16-11-5-3-2-4-9(11)6-10(13(16)18)8-15-12(17)7-14/h2-6H,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNQBEASDKYLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide

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